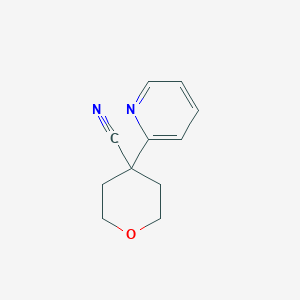

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Description

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both a pyridine moiety and a nitrile group. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug design, particularly as a kinase inhibitor. For example, derivatives of this compound have been investigated as highly selective CDK9 inhibitors, such as JSH-150 (4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile), which demonstrated potent anti-cancer activity in preclinical studies . Additionally, structurally related compounds have shown promise in treating peripheral T-cell lymphoma (PTCL), with preliminary clinical data indicating responses in relapsed/refractory patients .

The compound’s pyridine ring enhances binding affinity to biological targets via hydrogen bonding and π-π interactions, while the tetrahydropyran contributes to metabolic stability and solubility. The nitrile group often serves as a bioisostere for carboxylic acids or carbonyls, improving pharmacokinetic properties .

Properties

IUPAC Name |

4-pyridin-2-yloxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGBUMPRAFZQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the carbonitrile group can enhance the anticancer properties by increasing the compound's ability to induce apoptosis in cancer cells .

- Neurological Disorders :

-

Anti-inflammatory Effects :

- Research has shown that 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism involves modulation of inflammatory pathways, which could be beneficial in diseases like arthritis .

In Vitro Studies

| Study Type | Cell Line | Key Findings |

|---|---|---|

| Cytotoxicity Assay | HeLa Cells | Induced apoptosis at concentrations above 10 µM |

| Inflammatory Response | RAW 264.7 Macrophages | Reduced TNF-alpha production by 50% |

In Vivo Studies

| Study Type | Model Used | Key Findings |

|---|---|---|

| Cancer Model | Xenograft Mice | Significant tumor reduction observed with daily administration |

| Neuroprotection Model | Transgenic Mouse Model | Improved memory retention and reduced amyloid plaque formation |

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on the efficacy of the compound against breast cancer cells demonstrated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new anticancer agents .

- Neuroprotective Effects : In a model of Alzheimer’s disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive performance in behavioral tests, highlighting its therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Key Findings from Comparisons

Bioactivity and Selectivity: The pyridin-2-yl derivative exhibits superior kinase selectivity compared to halogenated analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives). The pyridine ring’s nitrogen atoms facilitate interactions with CDK9’s ATP-binding pocket . The JSH-150 analog, with a thiazolyl-amino-methyl extension, shows enhanced potency due to additional hydrogen bonding with residues like Asp104 .

Physicochemical Properties: Solubility: The dimethylamino analog (logP ~1.2) likely has higher aqueous solubility than the chlorophenyl derivative (logP ~3.5) due to its polar substituent .

Safety Profiles: The dimethylamino analog poses acute toxicity risks (oral LD₅₀ ~300 mg/kg in rats), while halogenated analogs are primarily irritants . No significant toxicity has been reported for the pyridin-2-yl compound in early clinical trials .

Synthetic Accessibility :

- The pyridin-2-yl derivative is synthesized via Pd-catalyzed cross-coupling between tetrahydropyran precursors and 2-bromopyridine, achieving yields >70% .

- In contrast, bromophenyl analogs (e.g., 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile) require costlier reagents like palladium catalysts, reducing scalability .

Biological Activity

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound with potential biological activities that make it a subject of interest in medicinal chemistry. Its unique structure combines a pyridine ring with a tetrahydropyran moiety, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring, a tetrahydropyran ring, and a nitrile group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Interaction : The pyridine ring can engage in π-π stacking interactions, while the nitrile group may form hydrogen bonds or coordinate with metal ions, influencing receptor signaling pathways .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT29 | 5.0 | Induction of apoptosis |

| MCF7 | 7.5 | Cell cycle arrest |

| A549 | 6.0 | Inhibition of proliferation |

The compound's ability to induce apoptosis and inhibit cell proliferation suggests it could serve as a lead compound in cancer drug development .

Anticonvulsant Activity

In addition to its anticancer effects, preliminary research indicates that this compound may possess anticonvulsant properties. In animal models, it demonstrated significant protection against seizure induction, potentially through modulation of neurotransmitter systems .

Case Studies

- In Vitro Study on Anticancer Effects : A study evaluated the effects of this compound on the HT29 colon cancer cell line. Results showed that treatment led to a dose-dependent decrease in cell viability and increased markers for apoptosis, suggesting its potential as a therapeutic agent for colorectal cancer.

- Animal Model for Anticonvulsant Activity : In a controlled animal study, the compound was administered to mice subjected to pentylenetetrazol-induced seizures. Results indicated that it provided significant protection against seizure episodes compared to control groups, highlighting its potential as an anticonvulsant agent .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 2-Amino-4H-pyran-3-carbonitrile | Moderate anticancer | Lacks pyridine ring |

| 4-Cyanotetrahydropyran | Limited receptor binding | No nitrile functionality |

The presence of both the pyridine and tetrahydropyran rings in this compound enhances its versatility in biological interactions compared to simpler analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves a Knoevenagel condensation between a pyridine-2-carbaldehyde derivative and a tetrahydro-2H-pyran-4-carbonitrile precursor, catalyzed by a base like triethylamine (Et₃N) in ethanol. For example, analogous syntheses of substituted tetrahydropyrans use aldehydes and nitriles under reflux conditions (60–80°C) for 6–12 hours .

- Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes cyclization |

| Solvent | Ethanol/THF | Polarity aids dissolution |

| Catalyst | Et₃N (1.0 mmol) | Enhances nucleophilicity |

| Reaction Time | 8–10 hours | Balances conversion vs. side products |

Q. How can the molecular structure and conformation of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For tetrahydropyran derivatives, key parameters include:

- Puckering angles (e.g., boat conformation: θ ≈ 88°, φ ≈ 127° ).

- Dihedral angles between substituents (e.g., pyridinyl vs. pyran rings: ~87° ).

- Complementary Techniques :

- NMR : Compare coupling constants (e.g., ) to infer ring puckering.

- DFT Calculations : Validate bond lengths (e.g., C–N vs. C–NO₂ discrepancies ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR absorptions) may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomers).

- HPLC-MS : Identify byproducts (e.g., unreacted aldehydes or oxidation products) .

Q. What computational approaches predict the reactivity and regioselectivity of this compound in further functionalization?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Orbital Analysis : Assess HOMO-LUMO gaps for reaction feasibility (e.g., nitrile group reactivity ).

Experimental Design & Safety

Q. What precautions are critical when handling this compound due to its stability and hazards?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition to CO, HCl ).

- Safety Protocol Table :

| Hazard | Precaution | Emergency Response |

|---|---|---|

| Skin Irritation | Wear nitrile gloves | Wash with soap/water |

| Inhalation Risk | Use fume hood | Administer oxygen if needed |

Data Analysis & Biological Relevance

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.